N-(2-{[(ethylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2,2-dimethylpropanamide
Description
N-(2-{[(ethylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2,2-dimethylpropanamide (CAS 1049211-28-0, C₂₁H₂₇N₃O₂S₂) is a thiazole-based compound characterized by:
- A 4-phenyl-substituted thiazole core, contributing to aromatic interactions and structural rigidity.
- A 2-[(ethylcarbamoyl)methyl]sulfanyl group at position 2, introducing hydrogen-bonding capacity via the carbamoyl moiety.
- A 2,2-dimethylpropanamide (pivaloyl) group at position 5, enhancing metabolic stability due to steric hindrance against hydrolysis .
This compound is hypothesized to exhibit pharmacological activity through kinase inhibition or enzyme modulation, though its exact biological targets remain under investigation.
Properties
IUPAC Name |
N-[2-[2-(ethylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-5-19-13(22)11-24-17-20-14(12-9-7-6-8-10-12)15(25-17)21-16(23)18(2,3)4/h6-10H,5,11H2,1-4H3,(H,19,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNVWRYGNZTMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CSC1=NC(=C(S1)NC(=O)C(C)(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Thiazole Modifications
Key Observations :
- Phenyl vs. Methyl/Amino Substituents: The 4-phenyl group in the target compound (vs.
- Sulfanyl Linkages : The ethylcarbamoylmethyl sulfanyl group in the target offers hydrogen-bonding capacity, contrasting with morpholine (electron-rich) in or trifluoromethylphenyl (electron-withdrawing) in .
- Amide Variations : The pivaloyl group in the target resists enzymatic hydrolysis better than dimethylamide () or naphthylamide () .
Comparison :
Pharmacological and Physicochemical Properties
Functional Implications :
- Lower molecular weight (417 vs. 466 in ) may enhance bioavailability and reduce off-target effects.
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